molecular formula C18H18N6O B2515809 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide CAS No. 2034524-48-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide

Cat. No.: B2515809
CAS No.: 2034524-48-4
M. Wt: 334.383
InChI Key: MSWGQCXJRNAYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

1,2,4-triazole derivatives, including hybrids with other pharmacophores, have demonstrated potent antibacterial activity against a variety of bacterial strains, including drug-resistant forms. These compounds act through mechanisms such as inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and maintenance, thus providing a potential avenue for the development of new antibacterial agents (Li & Zhang, 2021).

Anticancer Potential

1,2,3-Triazole-containing hybrids have been identified as promising anticancer agents. The hybridization of 1,2,3-triazole with other anticancer pharmacophores has yielded compounds with potent activity against various cancer types. These hybrids exhibit their anticancer effects through diverse mechanisms, including targeting of specific enzymes or pathways critical for cancer cell survival and proliferation. The structure-activity relationship studies on these hybrids have been crucial in understanding their mechanism of action and optimizing their anticancer activity (Xu, Zhao, & Liu, 2019).

Enzyme Inhibition

Triazole derivatives have been explored as inhibitors of various enzymes that are therapeutic targets for different diseases. For instance, dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthesis pathway, has been targeted for anti-malarial drug development. Triazolopyrimidine-based inhibitors of Plasmodium falciparum DHODH have shown potent activity, highlighting the potential of triazole derivatives in developing new treatments for malaria (Phillips & Rathod, 2010).

Optical Sensors and Biological Applications

Pyrimidine derivatives, including those containing triazole units, have been employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their applications span from optical sensors to various biological and medicinal applications, demonstrating the versatility of these compounds in scientific research (Jindal & Kaur, 2021).

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c19-10-15-5-3-14(4-6-15)7-8-17(25)20-9-1-2-16-11-21-18-22-13-23-24(18)12-16/h3-6,11-13H,1-2,7-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWGQCXJRNAYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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